2-Fluoro-5-(2-fluoro-4-methoxyphenyl)benzoic acid
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Overview
Description
2-Fluoro-5-(2-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-5-(2-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Uniqueness
2-Fluoro-5-(2-fluoro-4-methoxyphenyl)benzoic acid is unique due to the specific arrangement of its functional groups. The presence of two fluorine atoms and a methoxy group provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-5-(2-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-4-10(13(16)7-9)8-2-5-12(15)11(6-8)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSISWDZXZNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681299 |
Source
|
Record name | 2',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183933-36-9 |
Source
|
Record name | 2',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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